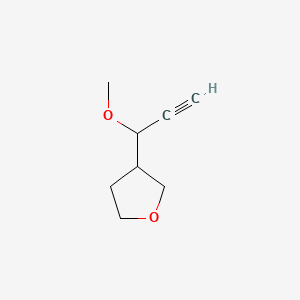
3-(1-Methoxyprop-2-yn-1-yl)oxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Methoxyprop-2-yn-1-yl)oxolane is an organic compound with the molecular formula C8H12O2 It is a derivative of oxolane, featuring a methoxyprop-2-yn-1-yl group attached to the third carbon of the oxolane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methoxyprop-2-yn-1-yl)oxolane typically involves the reaction of oxolane with methoxyprop-2-yn-1-yl halides under basic conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and scalability.
化学反応の分析
Types of Reactions
3-(1-Methoxyprop-2-yn-1-yl)oxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.
Reduction: Reduction reactions can convert the triple bond in the methoxyprop-2-yn-1-yl group to a double or single bond.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of oxirane derivatives.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted oxolane derivatives.
科学的研究の応用
3-(1-Methoxyprop-2-yn-1-yl)oxolane has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 3-(1-Methoxyprop-2-yn-1-yl)oxolane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
3-(Prop-2-yn-1-yl)oxolane: Lacks the methoxy group, resulting in different reactivity and properties.
3-(1-Methoxyprop-2-yn-1-yl)tetrahydrofuran: Similar structure but with a tetrahydrofuran ring instead of oxolane.
Uniqueness
3-(1-Methoxyprop-2-yn-1-yl)oxolane is unique due to the presence of both the methoxy and prop-2-yn-1-yl groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and its potential bioactivity make it a valuable compound in research and industry.
特性
分子式 |
C8H12O2 |
|---|---|
分子量 |
140.18 g/mol |
IUPAC名 |
3-(1-methoxyprop-2-ynyl)oxolane |
InChI |
InChI=1S/C8H12O2/c1-3-8(9-2)7-4-5-10-6-7/h1,7-8H,4-6H2,2H3 |
InChIキー |
SIRSNBXCRCKRML-UHFFFAOYSA-N |
正規SMILES |
COC(C#C)C1CCOC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



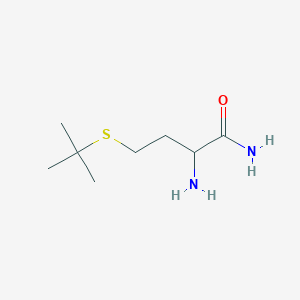
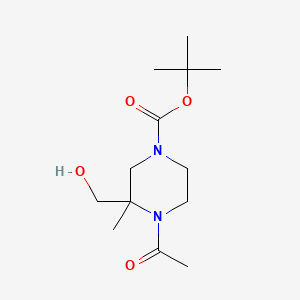

![methyl (2R)-2-{[(benzyloxy)carbonyl]amino}-4-(chlorosulfonyl)butanoate](/img/structure/B13494432.png)
![3-(Tert-butoxycarbonyl)-7,7-difluoro-3-azabicyclo[4.1.0]heptane-6-carboxylic acid](/img/structure/B13494441.png)


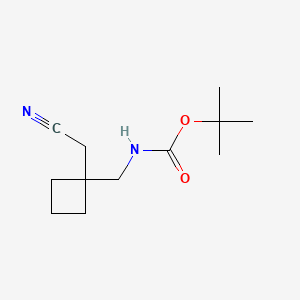
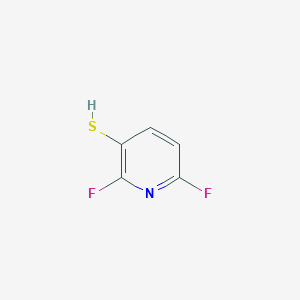
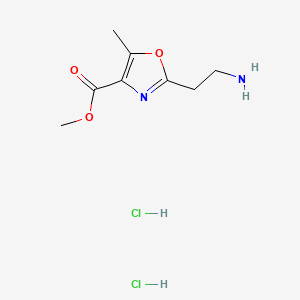
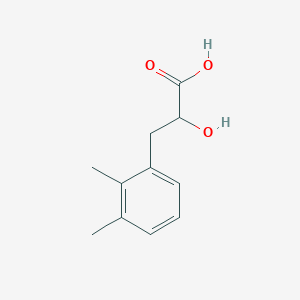
![benzyl N-{1,3-dimethyl-2-oxabicyclo[2.2.2]octan-4-yl}carbamate](/img/structure/B13494481.png)
![2-Methoxy-2-[2-methoxy-4-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13494501.png)
